molecular formula C11H9BrN2O2 B3833130 5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide

5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide

Cat. No. B3833130
M. Wt: 281.10 g/mol
InChI Key: NOPFFSSNCPZVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a potent inhibitor of a specific protein that plays a crucial role in the progression of certain diseases.

Scientific Research Applications

5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide has been studied extensively for its potential applications in the field of medicine. It has been shown to be a potent inhibitor of a specific protein that plays a crucial role in the progression of certain diseases, including cancer and inflammation. The compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide involves the inhibition of a specific protein known as NF-κB. NF-κB is a transcription factor that plays a crucial role in the regulation of various genes involved in inflammation, immunity, and cell survival. Inhibition of NF-κB by 5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide leads to the suppression of various genes involved in the progression of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide include the suppression of inflammation, cell survival, and proliferation. The compound has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models. It has also been shown to reduce the production of inflammatory cytokines and chemokines in various cell types.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide is its potent inhibitory effect on NF-κB, which makes it a valuable tool for studying the role of NF-κB in various diseases. However, the compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in in vivo studies.

Future Directions

There are several future directions for research on 5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide. One area of interest is the development of more stable and bioavailable analogs of the compound that can be used in in vivo studies. Another area of interest is the investigation of the compound's potential use in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to understand the molecular mechanisms underlying the compound's effects on NF-κB and its downstream signaling pathways.

properties

IUPAC Name

5-bromo-N-(6-methylpyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-3-2-4-10(13-7)14-11(15)8-5-6-9(12)16-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPFFSSNCPZVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(6-methylpyridin-2-yl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide
Reactant of Route 6
5-bromo-N-(6-methyl-2-pyridinyl)-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.